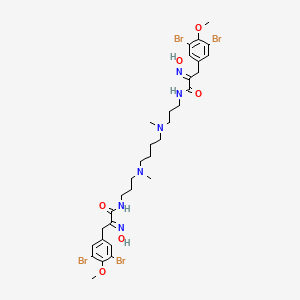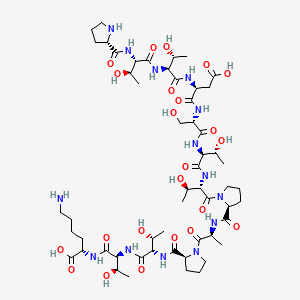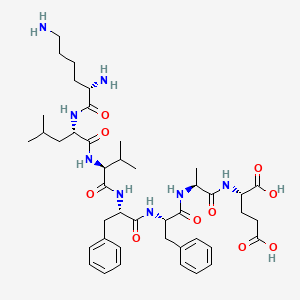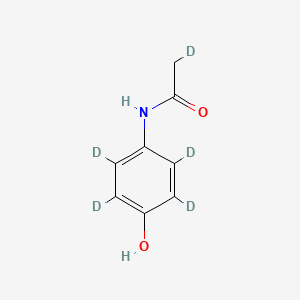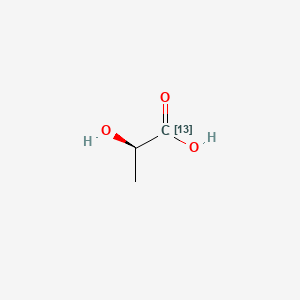
(2R)-2-hydroxy(113C)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-hydroxy(113C)propanoic acid, also known as lactic acid, is an organic compound with the molecular formula C3H6O3. It is a chiral molecule with two enantiomers, ®- and (S)-lactic acid. The this compound is the ®-enantiomer. Lactic acid is a key intermediate in various biochemical processes and is widely used in the food, pharmaceutical, and cosmetic industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lactic acid can be synthesized through several methods, including chemical synthesis and fermentation. The chemical synthesis involves the hydrolysis of lactonitrile, which is produced from acetaldehyde and hydrogen cyanide. The reaction conditions typically include acidic or basic hydrolysis to yield lactic acid.
Industrial Production Methods
Industrial production of lactic acid is primarily achieved through microbial fermentation. Various microorganisms, such as Lactobacillus species, are used to ferment carbohydrates like glucose, sucrose, or lactose. The fermentation process is carried out under controlled pH and temperature conditions to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Lactic acid undergoes several types of chemical reactions, including:
Oxidation: Lactic acid can be oxidized to pyruvic acid using oxidizing agents like potassium permanganate.
Reduction: It can be reduced to propionic acid under specific conditions.
Esterification: Lactic acid reacts with alcohols to form lactate esters.
Polymerization: It can polymerize to form polylactic acid (PLA), a biodegradable polymer.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a metal catalyst.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.
Polymerization: Catalysts like tin(II) octoate are used under controlled temperature conditions.
Major Products
Pyruvic acid: from oxidation.
Propionic acid: from reduction.
Lactate esters: from esterification.
Polylactic acid (PLA): from polymerization.
Scientific Research Applications
Lactic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various chemicals and polymers.
Biology: Plays a crucial role in cellular metabolism, particularly in anaerobic respiration.
Medicine: Used in the formulation of intravenous fluids and as a pH regulator in pharmaceuticals.
Industry: Employed in the production of biodegradable plastics, food preservatives, and cosmetics.
Mechanism of Action
Lactic acid exerts its effects through various mechanisms:
Metabolic Pathways: It is involved in the glycolysis pathway, where it is produced from pyruvate under anaerobic conditions.
Molecular Targets: Lactic acid acts on various enzymes and transporters involved in metabolic processes.
Pathways Involved: It plays a role in the Cori cycle, where it is transported to the liver and converted back to glucose.
Comparison with Similar Compounds
Lactic acid can be compared with other hydroxy acids like glycolic acid and citric acid:
Glycolic Acid: Similar in structure but has one less carbon atom. It is used in skincare products for its exfoliating properties.
Citric Acid: Contains three carboxyl groups and is widely used as a food additive and preservative.
Uniqueness: Lactic acid’s unique chiral nature and its role in both metabolic and industrial processes make it distinct from other hydroxy acids.
Similar Compounds
- Glycolic Acid
- Citric Acid
- Malic Acid
- Tartaric Acid
Properties
Molecular Formula |
C3H6O3 |
|---|---|
Molecular Weight |
91.07 g/mol |
IUPAC Name |
(2R)-2-hydroxy(113C)propanoic acid |
InChI |
InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)/t2-/m1/s1/i3+1 |
InChI Key |
JVTAAEKCZFNVCJ-DFXGSJBSSA-N |
Isomeric SMILES |
C[C@H]([13C](=O)O)O |
Canonical SMILES |
CC(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(2-Aminoethoxy)-4-[1-[[4-[tris[4-[[4-[3,4-bis(2-aminoethoxy)phenyl]pyridin-1-ium-1-yl]methyl]phenyl]methyl]phenyl]methyl]pyridin-1-ium-4-yl]phenoxy]ethanamine;tetrachloride](/img/structure/B12380401.png)
